Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

Regioselective synthesis Kinase inhibitor design Heterocyclic chemistry

This pyrrolo[3,2-d]pyrimidine offers dual-handle reactivity: 4-Cl for SNAr amine installation, 7-COOEt for amidation or on-demand hydrolysis to the carboxylic acid (63% yield). Unlike 6-carboxylate regioisomers, only the C7 vector enables the amide geometry required for HER2/EGFR kinase engagement (IC50 11 nM). N5-alkylation proceeds regioselectively (72% yield) with both handles intact. The ethyl ester stores stably; hydrolyze immediately before coupling to avoid decarboxylation.

Molecular Formula C9H8ClN3O2
Molecular Weight 225.63 g/mol
CAS No. 853058-42-1
Cat. No. B1393268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
CAS853058-42-1
Molecular FormulaC9H8ClN3O2
Molecular Weight225.63 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C1N=CN=C2Cl
InChIInChI=1S/C9H8ClN3O2/c1-2-15-9(14)5-3-11-7-6(5)12-4-13-8(7)10/h3-4,11H,2H2,1H3
InChIKeyRJYXGAURZSGDON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (CAS 853058-42-1): Technical Baseline and Compound Class


Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (CAS 853058-42-1) is a chlorinated pyrrolo[3,2-d]pyrimidine derivative with molecular formula C9H8ClN3O2 and molecular weight 225.63 [1]. The pyrrolo[3,2-d]pyrimidine scaffold is a fused heterocyclic system combining a pyrrole ring with a pyrimidine ring, which creates a rigid planar structure capable of interacting with ATP-binding pockets of diverse kinase domains . This scaffold has been validated in multiple drug discovery programs targeting EGFR, HER2, VEGFR2, CDK2, and SHMT2 [2]. The target compound features a 4-chloro substituent (enabling nucleophilic aromatic substitution) and a 7-ethyl carboxylate group (providing a handle for amide coupling or hydrolysis to the carboxylic acid), positioning it as a versatile intermediate for structure-activity relationship exploration .

Why Generic Substitution Fails for Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate


Pyrrolo[3,2-d]pyrimidines as a class exhibit broad kinase inhibition profiles, but the specific substitution pattern dictates target selectivity, potency, and pharmacokinetics. Minor structural modifications—such as altering the position of the carboxylate group from C7 to C6, replacing the 4-chloro with hydrogen or amino groups, or adding N5-methylation—can redirect the compound's binding orientation within kinase ATP pockets, shift enzyme selectivity profiles, and alter the feasible downstream derivatization pathways [1][2]. For instance, the 7-carboxylate ethyl ester in the target compound provides a unique vector for amide bond formation that is geometrically inaccessible in 6-carboxylate regioisomers, while the 4-chloro group serves as an electrophilic site for nucleophilic substitution that is absent in 4-unsubstituted analogs . Consequently, substituting a closely related analog without experimental validation risks deviating from established synthetic routes and compromising the intended biological activity or physicochemical properties of the final drug candidate.

Quantitative Differentiation Evidence for Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate


Regioisomeric Differentiation: C7 vs. C6 Carboxylate Positioning

The target compound (CAS 853058-42-1) bears the carboxylate ethyl ester at the C7 position of the pyrrolo[3,2-d]pyrimidine scaffold, whereas its regioisomer ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate (CAS 1638760-02-7) carries the ester at the C6 position. This positional difference is non-interchangeable; the C7 ester in the target compound provides a geometrically distinct vector for amide bond formation that is inaccessible with the C6 regioisomer. Downstream derivatization routes (e.g., N5-alkylation, hydrolysis to carboxylic acid) have been explicitly optimized for the C7 ester in patented synthetic protocols, yielding defined products with characterized NMR spectra . The C6 regioisomer lacks equivalent validated synthetic pathways in the literature, making the C7 compound the only positionally defined intermediate for C7-functionalized pyrrolo[3,2-d]pyrimidine-based kinase inhibitor libraries .

Regioselective synthesis Kinase inhibitor design Heterocyclic chemistry

Functional Group Interconversion: Ester as Carboxylic Acid Precursor with Quantified Yield

Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate serves as the direct precursor to 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (CAS 1019056-31-5) via lithium hydroxide-mediated hydrolysis. The reaction proceeds with a documented yield of 63% under defined conditions (THF/H2O, LiOH, 60°C, overnight), yielding 1.13 g of the carboxylic acid product from 2.00 g (8.864 mmol) of the starting ester . The corresponding 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 84905-80-6), which lacks the C7 carboxylate entirely, cannot undergo this transformation and thus precludes access to the C7-carboxylic acid intermediate required for amide bond-forming library diversification . Conversely, the 2,4-dichloro analog (CAS 1638771-75-1) contains an additional electrophilic site at C2, introducing competing reactivity that complicates regioselective C4 functionalization .

Prodrug synthesis Amide coupling Hydrolysis yield

N5-Alkylation: Defined Reactivity with Quantified Yield for Downstream Derivatization

The target compound undergoes regioselective N5-methylation using iodomethane and sodium hydride in DMF at 0°C, yielding ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (CAS 1234616-53-5) as a solid with 72% isolated yield (380 mg from 500 mg starting material) . This N5-methylated derivative represents a key intermediate in kinase inhibitor development programs. In contrast, the corresponding carboxylic acid analog (4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, CAS 1019056-31-5) cannot undergo N-alkylation without prior esterification, as the free carboxylic acid would undergo competing O-alkylation or salt formation under basic alkylation conditions [1]. The 5-unsubstituted core scaffold (5H-pyrrolo[3,2-d]pyrimidine, CAS 271-73-2) lacks both the 4-chloro leaving group and the C7 ester handle, rendering it unsuitable for analogous derivatization .

N-alkylation Kinase inhibitor synthesis Reaction yield

Physicochemical Property Differentiation: pKa and LogD Profiles vs. 5-Methyl Analog

The target compound exhibits a predicted acid pKa of 10.00 ± 0.40, indicating the pyrrole NH proton is weakly acidic and deprotonatable under strongly basic conditions . Its LogD at pH 7.4 is 1.69, placing it within the favorable lipophilicity range (LogD 1-3) for oral absorption and membrane permeability [1]. In contrast, the N5-methylated derivative (CAS 1234616-53-5) has a substantially lower predicted pKa of 2.57 ± 0.40, reflecting the absence of the NH proton and a shift toward the protonated pyrimidine nitrogen as the dominant acidic site [2]. This 7.43-unit pKa difference translates to distinct ionization states at physiological pH (7.4): the target compound remains largely neutral (favoring passive membrane diffusion), whereas the N5-methyl analog may exhibit different protonation behavior that influences solubility and permeability .

Drug-likeness Permeability Solubility prediction

Scaffold Validation in Kinase Inhibitor Development: Class-Level HER2/EGFR Dual Inhibition

The pyrrolo[3,2-d]pyrimidine scaffold, of which ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a representative 4-chloro-7-carboxylate derivative, has been validated in advanced kinase inhibitor development. Takeda Pharmaceutical Company developed compound 2cb (the tosylate salt of a pyrrolo[3,2-d]pyrimidine derivative) as a potent HER2/EGFR dual inhibitor with IC50 values of 11 nM against HER2 and 11 nM against EGFR in enzymatic assays [1]. This compound exhibited cellular growth inhibition with GI50 of 56 nM in BT-474 breast cancer cells and achieved significant in vivo antitumor efficacy with T/C = 0% in mouse xenograft models (100 mg/kg, po bid) and T/C = -1% in rat models (25 mg/kg, po bid) [2]. The 4-chloro substituent in the target compound mimics the electrophilic handle used to introduce amine-bearing side chains in these optimized inhibitors, while the 7-carboxylate ester provides a vector for further functionalization analogous to that employed in the TAK-285 and compound 1a series [3].

HER2/EGFR dual inhibitor Kinase inhibition Cancer therapeutics

Optimal Research and Procurement Scenarios for Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate


Kinase Inhibitor Library Synthesis Requiring C7-Functionalized Pyrrolo[3,2-d]pyrimidine Scaffolds

Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is specifically indicated for medicinal chemistry programs targeting HER2/EGFR dual inhibition or related kinase targets where the C7-carboxylate vector is essential for amide bond formation with side-chain amines. The pyrrolo[3,2-d]pyrimidine scaffold has demonstrated HER2/EGFR dual inhibitory activity with IC50 values of 11 nM for optimized derivatives and cellular GI50 of 56 nM in BT-474 breast cancer cells [1]. The target compound's 4-chloro group enables nucleophilic aromatic substitution to introduce diverse amine-containing side chains, while the 7-ethyl ester permits either direct amidation or hydrolysis to the carboxylic acid (63% documented yield) for subsequent coupling . This dual-handle reactivity makes it a strategic building block for focused kinase inhibitor libraries.

Synthesis of N5-Substituted Pyrrolo[3,2-d]pyrimidine Derivatives

The target compound supports regioselective N5-alkylation with a validated 72% isolated yield to the N5-methyl derivative (CAS 1234616-53-5) [1]. This transformation is particularly relevant for medicinal chemists exploring the structure-activity relationship (SAR) of N5-substituted pyrrolo[3,2-d]pyrimidines, where N-alkylation modulates kinase selectivity and physicochemical properties (pKa shift from 10.00 to 2.57) . The C7-ethyl ester remains intact during N5-alkylation, enabling subsequent orthogonal functionalization at C4 and C7. Alternative starting materials lacking either the 4-chloro group or the C7-ester would require additional protection/deprotection steps, increasing synthetic complexity.

Carboxylic Acid Intermediate Production via Controlled Hydrolysis

For researchers requiring 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (CAS 1019056-31-5) as a coupling partner for amide bond formation, the target compound serves as the direct and only documented precursor. The LiOH-mediated hydrolysis proceeds with a reproducible 63% isolated yield (1.13 g acid from 2.00 g ester) under defined conditions (THF/H2O, 60°C, overnight) [1]. Procuring the ethyl ester rather than the pre-hydrolyzed acid offers strategic flexibility: the ester can be stored with greater stability than the free carboxylic acid, and hydrolysis can be performed on-demand immediately prior to amide coupling, minimizing potential decarboxylation or dimerization side reactions.

Structure-Property Relationship Studies for Oral Bioavailability Optimization

The target compound's physicochemical profile—predicted LogD (pH 7.4) = 1.69 and pKa (acid) = 10.00—places it within favorable drug-likeness parameters for oral absorption (LogD 1-3 range) and neutral character at physiological pH [1]. This distinguishes it from the N5-methyl analog (pKa = 2.57, Δ = 7.43 units), offering a distinct ionization baseline for structure-property relationship (SPR) studies . Medicinal chemists optimizing kinase inhibitors for oral bioavailability can use the target compound as a neutral, passively permeable scaffold from which to benchmark the impact of subsequent substitutions (e.g., N5-alkylation, C4-amination) on LogD, solubility, and permeability. The compound's compliance with Lipinski's Rule of Five (true) further supports its utility as a drug-like starting point .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.